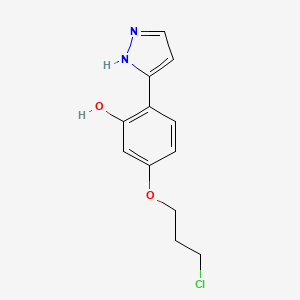

5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol

Description

5-(3-Chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol is a substituted benzene derivative featuring a hydroxyl group at position 2, a 3-chloropropoxy chain at position 5, and a 1H-pyrazole ring at position 2. The 3-chloropropoxy group may confer reactivity for further functionalization (e.g., nucleophilic substitution), while the pyrazole moiety is a common pharmacophore in drug design due to its hydrogen-bonding capabilities .

Properties

IUPAC Name |

5-(3-chloropropoxy)-2-(1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c13-5-1-7-17-9-2-3-10(12(16)8-9)11-4-6-14-15-11/h2-4,6,8,16H,1,5,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAXWVZKFHQMOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCCl)O)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

Substitution on the benzene ring: The benzene ring is functionalized with a hydroxyl group and a 3-chloropropoxy group

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom or to reduce the pyrazole ring.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like sodium methoxide, ammonia, or thiourea can be used under basic or neutral conditions.

Major Products

Oxidation: Products include 5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzaldehyde or 5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzoic acid.

Reduction: Products include 5-(3-propoxy)-2-(1H-pyrazol-3-yl)benzenol or 5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzene.

Substitution: Products include 5-(3-aminopropoxy)-2-(1H-pyrazol-3-yl)benzenol or 5-(3-thiopropoxy)-2-(1H-pyrazol-3-yl)benzenol.

Scientific Research Applications

Biological Activities

5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate significant antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Research indicates that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation .

- Anti-inflammatory Effects : Some studies suggest that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Case Study 1: Antibacterial Activity

A study published in the European Journal of Medicinal Chemistry investigated a series of pyrazole derivatives, including those structurally related to 5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol. The results demonstrated that certain derivatives exhibited potent antibacterial activity against Staphylococcus aureus, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Research

In another study, researchers synthesized several pyrazole derivatives and evaluated their anticancer properties. The findings revealed that compounds similar to 5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol effectively inhibited the growth of breast cancer cells in vitro. Mechanistic studies suggested that these compounds induce apoptosis through the activation of caspase pathways .

Case Study 3: Anti-inflammatory Studies

Research published in Pharmacological Reports examined the anti-inflammatory effects of pyrazole derivatives. The study concluded that certain analogs could significantly reduce edema in animal models, suggesting their potential use in treating conditions like arthritis and other inflammatory disorders .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural and physicochemical properties of 5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol with analogous pyrazole-containing compounds:

Key Observations :

- Electron Effects : The trifluoromethyl group in CAS 1007550-07-3 enhances metabolic stability and lipophilicity compared to the chloropropoxy group in the target compound, which is more reactive but less stable .

- Reactivity : The 3-chloropropoxy chain in the target compound may facilitate nucleophilic substitution reactions, unlike the benzyloxy group in CAS 1007550-07-3, which is less labile .

- Biological Relevance : AZD1152 intermediates incorporate pyrazole-quinazoline hybrids for kinase inhibition, suggesting the target compound could serve as a precursor in similar synthetic pathways .

Research Findings and Limitations

- Reactivity Advantage: The chlorine atom in the target compound’s propoxy chain offers a handle for further derivatization, unlike non-halogenated analogs.

- Stability Trade-offs : The chloropropoxy group may hydrolyze under physiological conditions, limiting in vivo utility compared to trifluoromethyl-containing analogs .

- Contradictions : While some studies prioritize electron-withdrawing groups (e.g., CF₃) for stability, the target compound’s chloroalkoxy group balances reactivity and synthetic accessibility.

Biological Activity

5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.

Synthesis

The synthesis of 5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol involves several steps, typically starting from commercially available precursors. The compound can be synthesized through a nucleophilic substitution reaction where a chloropropoxy group is introduced to a pyrazole derivative. The general reaction pathway can be summarized as follows:

- Formation of the Pyrazole Ring : The initial step involves the condensation of hydrazine with an appropriate carbonyl compound to form the pyrazole structure.

- Introduction of the Chloropropoxy Group : This is achieved by reacting the pyrazole with a suitable alkyl halide under basic conditions.

- Hydroxylation : Finally, hydroxylation may occur to introduce the phenolic -OH group, yielding the target compound.

Antimicrobial Properties

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that various pyrazolone derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The specific compound 5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol has demonstrated promising activity against certain fungal strains, suggesting potential applications in treating fungal infections .

Antitumor Activity

The antitumor potential of pyrazole derivatives has been well-documented. In vitro studies have shown that compounds similar to 5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest . The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole ring can enhance cytotoxic effects against cancer cell lines.

The biological mechanisms through which 5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol exerts its effects include:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in metabolic pathways, such as cyclooxygenases (COX) and phosphodiesterases (PDEs), which are crucial for inflammation and tumor growth .

- Interaction with Receptors : The compound may also interact with various biological receptors, modulating signaling pathways that lead to therapeutic effects .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of pyrazole derivatives, 5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol was tested against Candida albicans and Cryptococcus neoformans. The results indicated an IC50 value in the low micromolar range, showcasing its potential as an antifungal agent .

Study 2: Antitumor Activity

Another investigation focused on the antitumor activity of related compounds demonstrated that derivatives with similar structural features exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of substituents on the pyrazole ring in enhancing antitumor activity .

Data Table: Biological Activities Summary

Q & A

Q. What are the common synthetic routes for 5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol, and how can reaction conditions be optimized?

The compound is synthesized via Mannich reactions or condensation strategies. For example, Mannich reactions involving chloro-phenolic precursors and pyrazole derivatives are effective, as demonstrated in the synthesis of structurally similar compounds . Key optimization parameters include:

- Catalyst selection : Triethylamine or acetic acid improves yield in condensation steps .

- Solvent systems : Absolute ethanol or dioxane enhances solubility and reaction efficiency .

- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for intermediate formation .

- Purification : Recrystallization using ethanol or ether ensures purity, validated via thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Rigorous characterization involves:

- Spectroscopy :

- X-ray crystallography : Resolves stereochemistry and crystal packing, as shown for related 5-acyloxypyrazole derivatives .

- Elemental analysis : Validates purity (>98% via CHN analysis) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance the biological activity of this compound?

SAR studies should focus on:

- Pyrazole ring modifications : Introducing electron-withdrawing groups (e.g., –CF₃) at the 3-position increases antimicrobial activity, as seen in analogs .

- Chloropropoxy chain variation : Replacing the chloro group with methoxy or longer alkyl chains alters lipophilicity and bioavailability .

- Phenolic hydroxyl substitution : Acetylation or benzoylation (e.g., using benzoyl chloride) modulates solubility and target binding .

- Comparative assays : Test derivatives against gram-positive/negative bacteria (e.g., S. aureus, E. coli) using standardized MIC protocols .

Q. How should environmental fate studies be designed to assess the ecological impact of this compound?

Follow the INCHEMBIOL framework :

- Phase 1 (Lab studies) :

- Degradation kinetics : Hydrolysis/photolysis under controlled pH/UV conditions.

- Partition coefficients : Measure log K₀w (octanol-water) and soil adsorption (log K₀c).

- Phase 2 (Field studies) :

Q. How can contradictory bioactivity data between studies be resolved methodologically?

Address discrepancies via:

- Assay standardization : Use consistent cell lines (e.g., RAW264.7 for anti-inflammatory activity) and positive controls (e.g., ibuprofen) .

- Purity validation : Confirm compound integrity via HPLC (≥95% purity) and impurity profiling .

- Dose-response curves : Compare EC₅₀ values across studies to identify potency thresholds .

- Meta-analysis : Apply statistical tools (e.g., ANOVA with Tukey post-hoc tests) to reconcile data from heterogeneous experimental setups .

Data Contradiction Analysis

Q. What experimental factors could explain variability in reported antibacterial efficacy of pyrazole derivatives?

Key variables include:

- Bacterial strain specificity : Gram-positive strains (e.g., B. subtilis) may show higher susceptibility due to cell wall structure .

- Solvent effects : DMSO concentrations >1% can inhibit bacterial growth, leading to false positives .

- Incubation time : Shorter durations (12–18 hrs) may underestimate bacteriostatic effects .

- Synergistic interactions : Co-administration with β-lactams or fluoroquinolones alters efficacy .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.